DGAT1 Inhibitory Potency: Isopropylphenyl vs. Chlorophenyl Substitution
The 4-isopropylphenyl substituted imidazolidinone scaffold demonstrates potent DGAT1 inhibition, with a class-leading representative achieving an IC50 of 700 pM (0.700 nM) against human DGAT1 [1]. In contrast, the 4-chlorophenyl analog exhibits a significant loss of DGAT1 activity, instead showing weak CYP3A4 inhibition (IC50 = 233 nM) [2]. This >300-fold shift in primary target engagement highlights the critical role of the isopropyl substitution for productive DGAT1 binding and selectivity.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.700 nM (human DGAT1, representative class member) |
| Comparator Or Baseline | 4-chlorophenyl analog: IC50 vs. DGAT1: Data not available; vs. CYP3A4: IC50 = 233 nM |
| Quantified Difference | >300-fold target shift (DGAT1 vs. CYP3A4 selectivity inversion) |
| Conditions | Recombinant enzyme assays (BindingDB/ChEMBL) |
Why This Matters
Ensuring the correct substitution pattern is essential for on-target DGAT1 activity; the 4-chlorophenyl variant is unsuitable as a DGAT1 chemical probe.
- [1] BindingDB. BDBM50523583. IC50: 0.700 nM for human DGAT1. ChEMBL4585408. View Source
- [2] BindingDB. BDBM50568243. IC50: 233 nM for human CYP3A4. ChEMBL4846752. View Source
